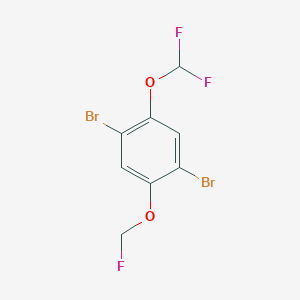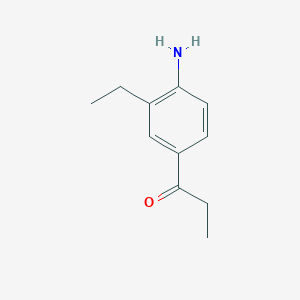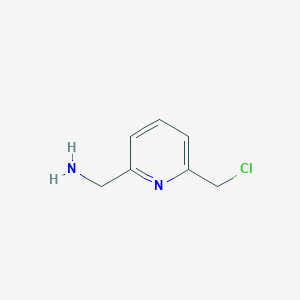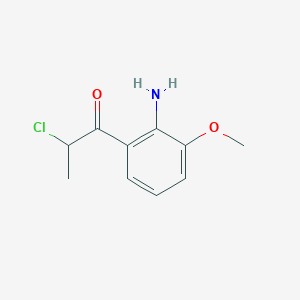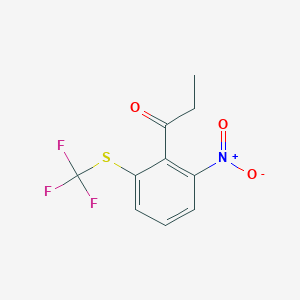![molecular formula C7H10O3 B14045719 (1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)
(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RAC-(1R,5S,7R)-2-OXABICYCLO[320]HEPTANE-7-CARBOXYLIC ACID is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of catalysts and solvents is crucial in industrial settings to ensure the process is economically viable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Wissenschaftliche Forschungsanwendungen
RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- RAC-(1R,5S,6S,7S)-7-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-6-carboxylic acid
- RAC-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
- RAC-potassium (1R,5S,7S)-6-oxabicyclo[3.2.0]heptane-7-carboxylate
Uniqueness
RAC-(1R,5S,7R)-2-OXABICYCLO[3.2.0]HEPTANE-7-CARBOXYLIC ACID is unique due to its specific stereochemistry and the presence of an oxirane ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H10O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
(1R,5S,7R)-2-oxabicyclo[3.2.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-10-6(4)5/h4-6H,1-3H2,(H,8,9)/t4-,5-,6-/m1/s1 |
InChI-Schlüssel |
ZFWYFKBHAXZNRY-HSUXUTPPSA-N |
Isomerische SMILES |
C1CO[C@@H]2[C@H]1C[C@H]2C(=O)O |
Kanonische SMILES |
C1COC2C1CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-](/img/structure/B14045642.png)

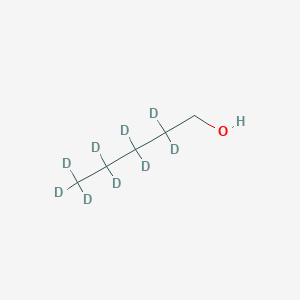



![(4R,6S)-4-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14045670.png)
